![molecular formula C18H17Cl2N3O4 B13434796 1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate CAS No. 203264-09-9](/img/structure/B13434796.png)
1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate is a chemical compound known for its antifungal properties. It is often used as a reference material in pharmaceutical testing and is related to the miconazole family of compounds . The compound has a molecular formula of C18H16Cl2N2O · HNO3 and a molecular weight of 410.25 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate typically involves the reaction of 2,4-dichlorobenzyl chloride with benzyloxyethanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with imidazole under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the benzyloxy and dichlorophenyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate is used in various scientific research applications, including:
Chemistry: As a reference material for analytical development and method validation.
Biology: In studies related to its antifungal properties and interactions with biological systems.
Medicine: As a component in antifungal formulations and for testing the efficacy of new antifungal agents.
Industry: In the production of pharmaceuticals and as a standard for quality control
Mechanism of Action
The compound exerts its antifungal effects by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately the death of the fungal cell. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway .
Comparison with Similar Compounds
Similar Compounds
Miconazole Nitrate: A closely related compound with similar antifungal properties.
Econazole Nitrate: Another antifungal agent with a similar mechanism of action.
Clotrimazole: A widely used antifungal with a similar chemical structure
Uniqueness
1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate is unique due to its specific chemical structure, which imparts distinct antifungal properties and makes it a valuable reference material in pharmaceutical testing .
Properties
CAS No. |
203264-09-9 |
|---|---|
Molecular Formula |
C18H17Cl2N3O4 |
Molecular Weight |
410.2 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-phenylmethoxyethyl]imidazole;nitric acid |
InChI |
InChI=1S/C18H16Cl2N2O.HNO3/c19-15-6-7-16(17(20)10-15)18(11-22-9-8-21-13-22)23-12-14-4-2-1-3-5-14;2-1(3)4/h1-10,13,18H,11-12H2;(H,2,3,4) |
InChI Key |
LWUSMMBQCGNXTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


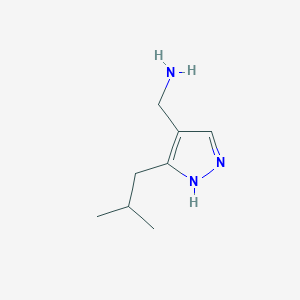
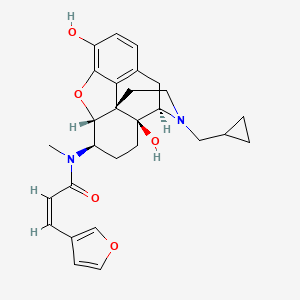
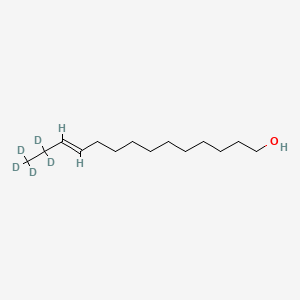
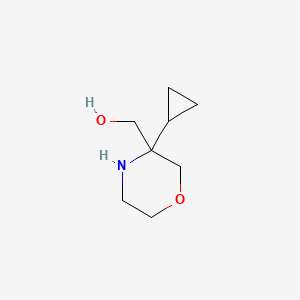
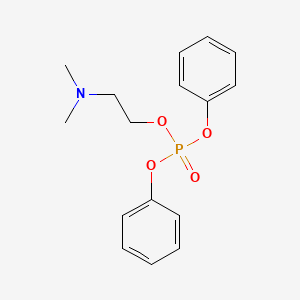
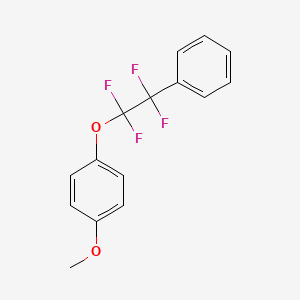
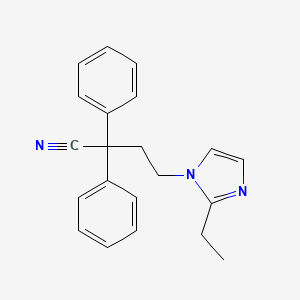



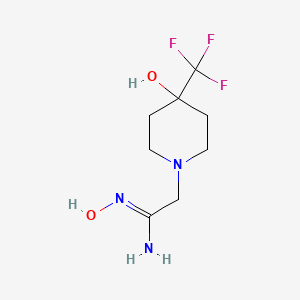
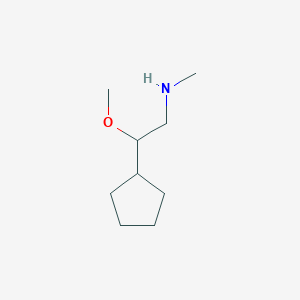
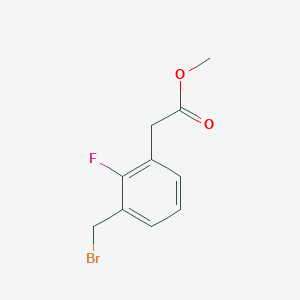
![Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate](/img/structure/B13434818.png)
